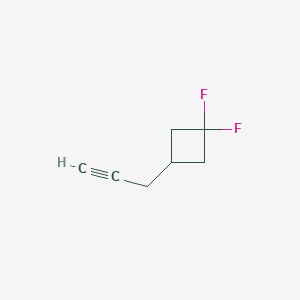

1,1-Difluoro-3-prop-2-ynylcyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Difluoro-3-prop-2-ynylcyclobutane is a chemical compound with the molecular formula C7H8F2 . It has a molecular weight of 130.14 .

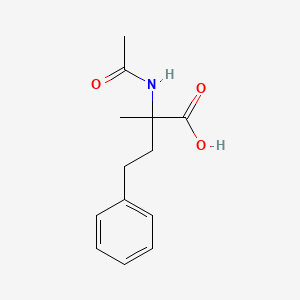

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom and a prop-2-ynyl group attached to another carbon atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Material Science

1,1-Difluoro-3-prop-2-ynylcyclobutane, as a derivative of gem-difluorocyclobutanes, has significant potential in synthetic chemistry and material science. The gem-difluorocyclobutane core is a valuable structural element in medicinal chemistry due to its unique chemical properties. Researchers Lin et al. (2021) developed a method for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes via migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This process features mild reaction conditions and good functional group tolerance, highlighting the versatility of difluorocyclobutane derivatives in synthesizing biologically active molecule building blocks (Lin et al., 2021).

Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, introducing a new class of fluorosiloxane polymers. These polymers possess a well-defined linear structure with fluoroolefin end groups, demonstrating the application of fluorocyclobutanes in creating materials with desirable thermal and mechanical properties (Smith & Babb, 1996).

Environmental and Analytical Chemistry

Perfluorocyclobutane (c-C4F8) is not only used in plasma etching but also has potential applications as a gaseous dielectric in gas mixtures. Its environmental impact, being a global warming gas, has led to studies focusing on electron collision cross-section and electron transport-coefficient data to better understand and mitigate its effects (Christophorou & Olthoff, 2001).

Tsai et al. (2002) reviewed the uses, environmental hazards, and technologies for recovering and recycling perfluorocarbons (PFCs), including perfluorocyclobutane. This work emphasizes the significance of controlling emissions of these greenhouse gases from industrial processes and highlights physiochemical properties, industrial uses, and environmental hazards associated with PFCs (Tsai et al., 2002).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance (NMR) studies have explored the structural and electronic properties of 1,1-difluoro-3-phenylcyclobutane derivatives. Takahashi (1962) reported on the preparation and NMR analysis of these derivatives, providing insights into the cyclobutane ring's conformation and the electronic environment of fluorinated cyclobutanes (Takahashi, 1962).

Safety and Hazards

The safety data sheet for 1,1-Difluoro-3-prop-2-ynylcyclobutane indicates that it is a dangerous substance. It has hazard statements including H225, H302, H315, H319, and H335, indicating that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 1,1-Difluoro-3-prop-2-ynylcyclobutane and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The presence of fluorine atoms in the structure of medicinal preparations is now very high , indicating a growing interest in the development and study of fluorine-containing compounds.

properties

IUPAC Name |

1,1-difluoro-3-prop-2-ynylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCDCNKIPXWFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)